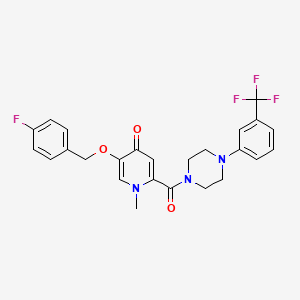

5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

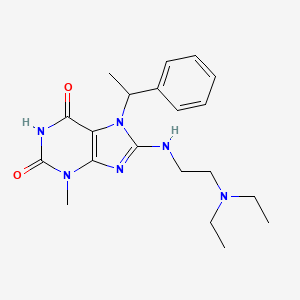

5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C25H23F4N3O3 and its molecular weight is 489.471. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pyrazine Chemistry and Derivatives Synthesis

Research into pyrazine chemistry, including the study of reactions with piperazine-2,5-diones, offers insights into the synthesis of compounds that can potentially include structures similar to 5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one. Such studies provide foundational knowledge for understanding the chemical behavior of complex molecules involving piperazine and pyridinone structures (Blake, Porter, & Sammes, 1972).

Synthesis and Evaluation of Antagonist Activities

Compounds with a structure similar to the one have been synthesized and evaluated for their potential as 5-HT2 and alpha 1 receptor antagonists. This indicates that derivatives of this compound could be useful in pharmacological studies, particularly in exploring receptor antagonist activities (Watanabe et al., 1992).

Antimicrobial Properties

A series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, which are structurally related to the compound , were synthesized and displayed significant antimicrobial activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Serotonin Receptor Antagonists

Research on conformationally constrained butyrophenones, including compounds with piperidine fragments, has led to the development of antagonists for serotonin receptors. These findings could have implications for the use of similar compounds in neurological and psychiatric research (Brea et al., 2002).

Orexin-1 Receptor Mechanisms in Binge Eating

In a study exploring the role of orexin-1 receptor mechanisms in compulsive food consumption, compounds structurally related to the compound were used as selective antagonists. This suggests potential applications in studying eating disorders and compulsive behaviors (Piccoli et al., 2012).

Wirkmechanismus

Target of Action

The primary target of the compound 5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is the RET (c-RET) protein . This protein plays a crucial role in the development of several types of cancer, including non-small cell lung cancer (NSCLC) and thyroid cancer .

Mode of Action

This compound acts as a potent and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells .

Biochemical Pathways

The compound affects the RET signaling pathway, which is involved in cell growth and survival . By inhibiting the RET protein, the compound disrupts this pathway, leading to the death of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound include its solubility in DMSO, which is greater than 100 mg/mL . It is insoluble in water . These properties affect the compound’s bioavailability and its ability to reach its target in the body .

Result of Action

The result of the action of this compound is the inhibition of the growth of cancer cells. In vitro studies have shown that the compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cells with RET mutations than other multi-kinase inhibitors .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at 4°C . Moreover, its pKa value, which is predicted to be 14.33±0.10 , suggests that it may be more stable in a basic environment .

Eigenschaften

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-1-methyl-2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F4N3O3/c1-30-15-23(35-16-17-5-7-19(26)8-6-17)22(33)14-21(30)24(34)32-11-9-31(10-12-32)20-4-2-3-18(13-20)25(27,28)29/h2-8,13-15H,9-12,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROPYTWLLYPWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F4N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2555718.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2555720.png)

![N-[4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-yl]-2-chloropyridine-3-sulfonamide](/img/structure/B2555721.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine](/img/structure/B2555727.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2555734.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]acetamide](/img/structure/B2555735.png)

![N-[3-Methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2555741.png)